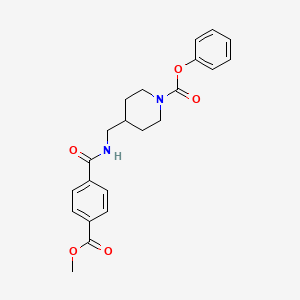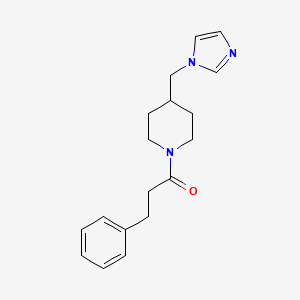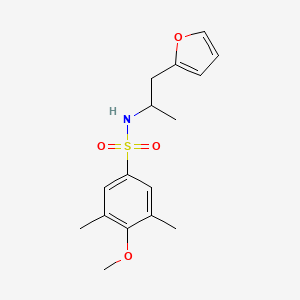
Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-((4-(methoxycarbonyl)benzamido)methyl)piperidine-1-carboxylate, also known as PFBMPP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
The compound is utilized in the synthesis of oxindoles through palladium-catalyzed CH functionalization, demonstrating its role in medicinal chemistry synthesis. This process highlights the compound's utility in forming complex structures, such as oxindole derivatives, which are significant in the development of serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).
Serotonin Receptor Agonists
In the realm of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their potential as serotonin 4 (5-HT(4)) receptor agonists. These efforts aim to develop new therapeutic agents for gastrointestinal motility, showcasing the compound's application in discovering novel drugs (Sonda et al., 2003).
Synthesis of Analgesics
The compound's derivatives have been explored for their potential as potent analgesics. By suitable substitution on nitrogen atoms, researchers have developed extremely potent analgesic compounds, indicating the compound's significance in pain management research (Van Daele et al., 1976).
Methoxycarbonylation of Alkynes
Its derivatives have also been used in methoxycarbonylation reactions catalyzed by palladium complexes. This application in synthetic chemistry leads to the formation of unsaturated esters or cascade reactions to α,ω-diesters, demonstrating the compound's versatility in organic synthesis (Magro et al., 2010).
Propiedades
IUPAC Name |
phenyl 4-[[(4-methoxycarbonylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-28-21(26)18-9-7-17(8-10-18)20(25)23-15-16-11-13-24(14-12-16)22(27)29-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUBAFKGVUJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)



![3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2825251.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)
![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)

